molecular formula C22H27N5O4 B2600658 ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847036-78-6

ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2600658
CAS RN: 847036-78-6
M. Wt: 425.489
InChI Key: DGGBKUNIGHOBNA-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

This compound serves as a key intermediate in the synthesis and transformation of various heterocyclic compounds. For example, it has been utilized in the synthesis of pyrimidinones, quinolizinones, and pyranones through reactions with ambident nucleophiles. These reactions are crucial for developing compounds with potential pharmacological activities (Bevk et al., 2001).

Antiviral Research

Derivatives of this compound have been explored for their antiviral properties, particularly against the human immunodeficiency virus (HIV). The synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has shown potential in inhibiting the reproduction of HIV-1 in vitro (Novikov et al., 2004).

Chemoenzymatic Synthesis

In the field of chemoenzymatic synthesis, this compound has been used in the creation of inhibitors for the HMG-CoA reductase enzyme, showcasing its utility in the development of cholesterol-lowering agents. Additionally, it has played a role in synthesizing natural products like the styryl lactone cryptomoscatone E1, demonstrating its versatility in synthetic organic chemistry (Ramesh et al., 2017).

Antimicrobial Activity

Research has also focused on synthesizing new derivatives with antimicrobial properties. For instance, a series of pyridines, pyrimidinones, and oxazinones were synthesized using related compounds as starting materials, revealing significant antibacterial and antifungal activities (Hossan et al., 2012).

Anticancer Agents

Furthermore, novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, indicating the compound's contribution to cancer research and therapy (Rahmouni et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate. This intermediate is then reacted with guanidine to form ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide to form ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate with guanidine in the presence of a catalyst such as acetic acid to form ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

847036-78-6

Molecular Formula

C22H27N5O4

Molecular Weight

425.489

IUPAC Name

ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C22H27N5O4/c1-6-31-17(28)12-27-20(29)18-19(24(5)22(27)30)23-21-25(10-13(2)11-26(18)21)16-8-7-14(3)15(4)9-16/h7-9,13H,6,10-12H2,1-5H3

InChI Key

DGGBKUNIGHOBNA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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